molecular formula C20H18N4O3 B2624669 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide CAS No. 898466-09-6

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide

Cat. No. B2624669
CAS RN: 898466-09-6
M. Wt: 362.389
InChI Key: KCCLFZYBPSYHCS-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide, also known as AQ-11, is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to inhibit the activity of the ryanodine receptor, a calcium release channel found in the endoplasmic reticulum of cells. This inhibition leads to a decrease in calcium release from the endoplasmic reticulum, which can have a neuroprotective effect in certain contexts.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which can protect cells from oxidative stress. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a positive effect on cognitive function.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has several advantages for lab experiments. It is a relatively small and stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain contexts. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide for these applications. Another area of interest is the development of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide analogs with improved solubility and potency. Finally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide's mechanism of action needs to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide is synthesized through a multi-step process that involves the reaction of 2-cyanobenzoic acid with 2-aminoacetophenone to form 2-(2-cyanophenyl)-1-(2-oxoethyl)imidazolidine-4,5-dione. This intermediate is then reacted with 7-acetyl-1,2,3,4-tetrahydroquinoline to form N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been studied for its potential use as a tool for studying the role of calcium signaling in neuronal function.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)22-19(26)20(27)23-17-7-3-2-5-15(17)12-21/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLFZYBPSYHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide

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